Product packaging for Oxolan-2-ylmethanesulfonamide(Cat. No.:CAS No. 859998-68-8)

Oxolan-2-ylmethanesulfonamide

Cat. No.: B1464338
CAS No.: 859998-68-8
M. Wt: 165.21 g/mol
InChI Key: GNNXQTATJRFVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxolan-2-ylmethanesulfonamide is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol . It is supplied with a purity of not less than (NLT) 98% . As a sulfonamide derivative, this compound falls into a class of molecules known for their wide utility in scientific research and therapeutic development . Sulfonamides are of significant interest in medicinal and organic chemistry, particularly in the synthesis of more complex molecules for pharmaceutical applications. They are frequently employed in the development of protease inhibitors, hormones, and other biologically active peptides, a field where reliable and high-purity building blocks are essential . The structure of this compound, which incorporates a tetrahydrofuran (oxolane) ring, may contribute to its physicochemical properties, such as solubility and metabolic stability, making it a valuable scaffold for drug discovery efforts. Researchers utilize this compound under the identifier CAS 859998-68-8 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3S B1464338 Oxolan-2-ylmethanesulfonamide CAS No. 859998-68-8

Properties

IUPAC Name

oxolan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXQTATJRFVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859998-68-8
Record name oxolan-2-ylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for Oxolan 2 Ylmethanesulfonamide and Its Analogues

Retrosynthetic Analysis of the Oxolan-2-ylmethanesulfonamide Core

A retrosynthetic analysis of this compound (I) provides a logical framework for devising potential synthetic pathways. The most apparent disconnection lies at the sulfur-nitrogen (S-N) bond of the sulfonamide moiety. This primary disconnection leads to two key synthons: an electrophilic (oxolan-2-yl)methanesulfonyl unit (II) and a nucleophilic amine source (III), such as ammonia (B1221849).

Target Molecule Retrosynthetic Disconnection Key Precursors
This compound (I)S-N bond of the sulfonamide(Oxolan-2-yl)methanesulfonyl chloride and Ammonia
This compound (I)C-S bond(Oxolan-2-yl)methanamine and a Sulfonylating agent

Alternatively, a carbon-sulfur (C-S) bond disconnection can be envisioned. This approach points towards (oxolan-2-yl)methanamine (IV) as a key precursor, which would then be reacted with a suitable sulfonylating agent to install the methanesulfonamide (B31651) group. The feasibility of either approach hinges on the availability and synthesis of these key intermediates. The synthesis of (oxolan-2-yl)methanamine can be approached through various methods, including the reduction of (oxolan-2-yl)carbonitrile or the amination of (oxolan-2-yl)methanol. The corresponding (oxolan-2-yl)methanesulfonyl chloride could potentially be synthesized from (oxolan-2-yl)methanethiol via oxidative chlorination.

Established Synthetic Routes to this compound

While specific literature detailing the synthesis of this compound is not extensively available, its construction can be reasonably extrapolated from well-established methodologies for the synthesis of both sulfonamides and tetrahydrofuran (B95107) derivatives.

Conventional Organic Synthesis Approaches for Sulfonamides

The most prevalent method for the formation of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netresearchgate.netresearchgate.net In the context of this compound, this would entail the reaction of (oxolan-2-yl)methanesulfonyl chloride with ammonia or a protected amine equivalent. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A plausible synthetic sequence could commence with the commercially available (tetrahydrofuran-2-yl)methanol. This alcohol can be converted to the corresponding mesylate or tosylate, which can then undergo nucleophilic substitution with a thiol source to yield (oxolan-2-yl)methanethiol. Subsequent oxidative chlorination, for instance with chlorine in the presence of water, would furnish the key intermediate, (oxolan-2-yl)methanesulfonyl chloride. Finally, treatment of this sulfonyl chloride with ammonia would yield the target compound, this compound.

An alternative conventional approach would involve the synthesis of (oxolan-2-yl)methanamine. This can be achieved by methods such as the Gabriel synthesis starting from (tetrahydrofuran-2-yl)methyl bromide, or the reduction of (tetrahydrofuran-2-yl)acetonitrile. The resulting amine would then be reacted with methanesulfonyl chloride in the presence of a base to afford this compound.

Emerging Biocatalytic and Chemoenzymatic Syntheses for Cyclic Ethers and Related Structures

The fields of biocatalysis and chemoenzymatic synthesis offer promising avenues for the construction of the oxolane core and the introduction of the amine functionality, often with high stereoselectivity. While direct biocatalytic sulfonamidation is not a widely established transformation, enzymes can be instrumental in preparing key chiral precursors.

For instance, lipases are known to catalyze the kinetic resolution of racemic alcohols, which could be applied to the synthesis of enantiomerically enriched (tetrahydrofuran-2-yl)methanol. nih.gov This chiral alcohol could then be carried forward through a chemical sequence to produce chiral this compound.

Furthermore, transaminases are increasingly used for the asymmetric synthesis of amines from the corresponding ketones or aldehydes. nih.gov A hypothetical chemoenzymatic route could involve the oxidation of (tetrahydrofuran-2-yl)methanol to its corresponding aldehyde, followed by a transaminase-catalyzed reductive amination to yield chiral (oxolan-2-yl)methanamine. This chiral amine would then be a valuable precursor for the synthesis of enantiopure this compound analogues. The development of such chemoenzymatic cascades, where multiple steps are performed in a single pot, represents a significant advancement in synthetic efficiency. rsc.orgrsc.org

Asymmetric Synthesis Approaches for Chiral this compound Analogues

Given that the oxolane ring in this compound contains a stereocenter at the 2-position, the development of asymmetric synthetic routes to access enantiomerically pure analogues is of significant interest. Several strategies can be employed to achieve this.

One common approach is the use of chiral starting materials. For example, commercially available chiral pool materials such as derivatives of glutamic acid or sugars can be transformed into enantiopure 2-substituted tetrahydrofurans. These chiral building blocks can then be elaborated to the target sulfonamide.

Alternatively, asymmetric catalysis can be employed to introduce the stereocenter. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor could establish the chirality of the tetrahydrofuran ring. organic-chemistry.org Another powerful strategy is the organocatalytic asymmetric synthesis of substituted tetrahydrofurans, which has seen significant advancements. scispace.com These methods often involve cascade reactions that construct the heterocyclic ring with high enantioselectivity. Once the chiral oxolane core is established, subsequent functional group manipulations, as described in the conventional synthesis section, would lead to the desired chiral this compound analogue.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, catalytic reactions are generally more atom-economical than stoichiometric ones.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For example, performing reactions in water or using solvent-free conditions, such as mechanosynthesis for sulfonamide formation, can significantly improve the environmental profile of the synthesis. sci-hub.se Recent studies have demonstrated facile and environmentally benign sulfonamide synthesis in aqueous media, which avoids the use of organic bases and simplifies product isolation. nih.gov

Catalysis: The use of catalysts, including biocatalysts, is a cornerstone of green chemistry. Catalytic approaches reduce the amount of waste generated and can lead to more efficient and selective transformations. For example, the use of reusable solid-supported catalysts for key steps in the synthesis would be a green alternative to homogeneous catalysts that are difficult to separate from the reaction mixture.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions, which typically occur under mild conditions, are particularly advantageous in this regard.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Structural Characterization of Oxolan 2 Ylmethanesulfonamide

Spectroscopic Analysis for Oxolan-2-ylmethanesulfonamide Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic and vibrational states of chemical bonds, providing a "fingerprint" that is unique to the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the oxolane ring and the methylene (B1212753) bridge. The protons on the oxolane ring (positions 3, 4, and 5) would likely appear as complex multiplets in the range of 1.6-3.9 ppm. chemicalbook.comchemicalbook.com The proton at position 2, being adjacent to both the ring oxygen and the sulfonyl group, would be shifted downfield, likely appearing as a multiplet around 4.1-4.2 ppm. chemicalbook.com The two protons of the methylene group (CH₂) adjacent to the sulfonyl group are diastereotopic and would be expected to appear as a multiplet, further downfield due to the electron-withdrawing nature of the SO₂ group. The protons of the sulfonamide (NH₂) group would typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the oxolane ring are expected to resonate at distinct chemical shifts. Based on data for similar tetrahydrofuran (B95107) lignans, the C-2 and C-5 carbons, being adjacent to the oxygen atom, would appear downfield compared to the C-3 and C-4 carbons. cdnsciencepub.com Specifically, C-2 would likely be in the 78-82 ppm range, while C-5 would be around 68-72 ppm. The C-3 and C-4 carbons would be expected in the 25-30 ppm range. libretexts.org The methylene carbon, situated between the oxolane ring and the sulfonyl group, would be significantly deshielded, appearing in the 50-55 ppm range.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound.
Atom Position¹H NMR (ppm)¹³C NMR (ppm)
C2-H~4.15-
CH₂ (exocyclic)~3.5-3.6-
C5-H₂~3.8-3.9-
C3-H₂, C4-H₂~1.6-2.2-
NH₂Broad singlet-
C2-~78-82
CH₂ (exocyclic)-~50-55
C5-~68-72
C3, C4-~25-30

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonamide and ether functional groups. The sulfonamide group exhibits two characteristic stretching vibrations for the S=O bonds: an asymmetric stretch typically found in the 1310-1320 cm⁻¹ region and a symmetric stretch in the 1143-1155 cm⁻¹ range. rsc.org The N-H stretching of the primary sulfonamide would appear as two bands in the 3200-3400 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the oxolane ring would be expected around 1070 cm⁻¹. The S-N stretching vibration is typically observed in the 895-914 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Symmetrical vibrations often give rise to strong Raman bands. nih.gov For this compound, the symmetric S=O stretch of the sulfonamide group would be expected to be a prominent feature. nih.gov The various C-H stretching and bending modes of the aliphatic rings and methylene groups would also be visible. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (asymmetric & symmetric)IR3200-3400Medium
C-H stretch (aliphatic)IR, Raman2850-3000Medium-Strong
S=O stretch (asymmetric)IR1310-1320Strong
S=O stretch (symmetric)IR, Raman1143-1155Strong
C-O-C stretch (asymmetric)IR~1070Strong
S-N stretchIR895-914Medium

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₅H₁₁NO₃S, Molecular Weight: 165.21 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for sulfonamides is the loss of SO₂ (64 Da). nih.gov Cleavage of the C-S bond would result in a fragment corresponding to the oxolan-2-ylmethyl cation. Another plausible fragmentation pathway involves the opening and subsequent cleavage of the oxolane ring, a pattern observed in the fragmentation of furan (B31954) and its derivatives. researchgate.neted.ac.uk

Table 3: Plausible Mass Spectrometry Fragments for this compound.
m/zPossible Fragment IdentityFragmentation Pathway
166[M+H]⁺Protonated molecule
101[M-SO₂]⁺Loss of sulfur dioxide
85[C₅H₉O]⁺Cleavage of C-S bond (oxolan-2-ylmethyl cation)
71[C₄H₇O]⁺Ring cleavage of oxolane moiety

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

An XPS analysis of this compound would confirm the presence of carbon, oxygen, nitrogen, and sulfur. High-resolution spectra of each element's core level would provide information about its chemical environment.

S 2p: The binding energy for the sulfur 2p peak in a sulfonamide group (R-SO₂-N) is typically found around 169 eV. researchgate.netthermofisher.com This high binding energy confirms the +6 oxidation state of the sulfur atom.

N 1s: The nitrogen 1s peak for a sulfonamide is expected in the range of 399-400 eV. tudelft.nlresearchgate.net

O 1s: Two distinct oxygen environments exist: the sulfonyl oxygens (S=O) and the ether oxygen (C-O-C) in the oxolane ring. These would likely result in a broadened or two closely spaced O 1s peaks around 531-533 eV.

C 1s: The carbon 1s spectrum would be deconvoluted to show at least three different carbon environments: carbons bonded only to other carbons and hydrogens, carbons bonded to the ether oxygen, and the carbon bonded to the sulfur atom. The binding energies would increase with the electronegativity of the attached atoms, with the C-O and C-S carbons appearing at higher binding energies than the other aliphatic carbons. acs.org

Table 4: Expected XPS Binding Energies (eV) for this compound.
Core LevelChemical EnvironmentExpected Binding Energy (eV)
S 2p₃/₂R-SO₂-N~169.0
N 1sSO₂-NH₂~399.5
O 1sS=O and C-O-C~531-533
C 1sC-S, C-O, C-C/C-H~285-288

Crystallographic Studies of this compound and its Crystalline Forms

While spectroscopy provides crucial information on connectivity and functional groups, crystallography offers an unambiguous, high-resolution view of the molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of each atom in the crystal lattice.

A successful SCXRD study of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., S=O, S-N, S-C, C-O) and bond angles, confirming the geometry around the sulfur atom (typically tetrahedral) and the conformation of the oxolane ring. The S-O bond distances in sulfonamides are typically in the range of 1.42-1.44 Å, while the S-N bond is around 1.64-1.66 Å. mdpi.com

Conformation: The analysis would reveal the preferred conformation of the five-membered oxolane ring (e.g., envelope or twist conformation) and the torsional angles describing the orientation of the methanesulfonamide (B31651) group relative to the ring.

Intermolecular Interactions: SCXRD elucidates the crystal packing, revealing intermolecular interactions such as hydrogen bonds. In this case, hydrogen bonds between the sulfonamide N-H protons and the sulfonyl or ether oxygens of neighboring molecules would be expected to play a significant role in the crystal lattice. nih.gov

While specific experimental data for this compound is not publicly available, analysis of similar heterocyclic sulfonamide structures suggests it would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.comnih.gov

Table 5: Representative Crystallographic Parameters for a Heterocyclic Sulfonamide Derivative.
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~15.4
α (°)90
β (°)~98.5
γ (°)90
Volume (ų)~1320
Z (molecules per unit cell)4

Powder X-ray Diffraction (PXRD) in Polymorph and Microstructure Analysis

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the solid-state characterization of crystalline materials like this compound. creative-biostructure.comparticle.dk It serves as a primary tool for identifying crystalline phases and detecting polymorphism—the ability of a compound to exist in multiple crystal structures. creative-biostructure.comrigaku.com Different polymorphs can exhibit distinct physicochemical properties, including solubility and stability, making their identification and control crucial during pharmaceutical development. creative-biostructure.comparticle.dk

The PXRD technique directs a monochromatic X-ray beam at a powdered sample of the compound. The interaction with the crystalline lattice produces a unique diffraction pattern characterized by a series of peaks at specific angles (2θ). creative-biostructure.com Each crystalline form of this compound would produce a distinct PXRD pattern, acting as a fingerprint for that specific polymorph. youtube.com By comparing the experimental pattern of a sample to reference patterns, one can identify the polymorphic form, assess its purity, and monitor for any phase transformations induced by processing or storage conditions. creative-biostructure.comamericanpharmaceuticalreview.com

Furthermore, PXRD is highly sensitive to the presence of polymorphic impurities, with modern instruments capable of detecting undesired polymorphs at levels as low as 0.1%. news-medical.net This is vital for ensuring the consistency and quality of the active pharmaceutical ingredient (API). mvascientificconsultants.com The technique can also be used to determine the degree of crystallinity in a sample, distinguishing between crystalline and amorphous content. icdd.com In-situ analysis using variable temperature and humidity PXRD can reveal structural changes and crystallization behavior under different environmental conditions. americanpharmaceuticalreview.comnews-medical.net

Table 1. Representative PXRD Peak Data for Two Hypothetical Polymorphs of this compound.
PolymorphDiffraction Angle (2θ)°d-spacing (Å)Relative Intensity (%)
Form I10.58.42100
Form I15.25.8265
Form I21.04.2380
Form I25.83.4545
Form II11.87.50100
Form II18.44.8270
Form II22.53.9595
Form II28.13.1750

Electron Diffraction and Electron Crystallography for Nanocrystalline Materials

When this compound is produced as nanocrystals—crystals with dimensions on the nanometer scale—traditional X-ray crystallography may be challenging due to the small crystal size. acs.orgnih.gov In such cases, electron diffraction (ED) and electron crystallography emerge as powerful alternatives. acs.orgnih.gov Electrons interact much more strongly with matter than X-rays, allowing for the structural analysis of crystals that are thousands of times smaller than those required for X-ray diffraction. acs.org

Techniques like Microcrystal Electron Diffraction (MicroED) can determine the atomic structure from single nanocrystals as small as 100 nm. acs.orgdectris.com This is particularly valuable for identifying new polymorphs that may only form as nanocrystalline materials. nih.gov The electron diffraction pattern, analogous to an X-ray diffraction pattern, provides information about the crystal lattice. nih.gov By collecting diffraction data as the nanocrystal is rotated, a three-dimensional (3D) reconstruction of the crystal structure can be achieved. nih.govresearchgate.net

Electron crystallography is not only for structure determination but also for microstructural analysis. Electron powder diffraction (EPD), where a beam is passed through an ensemble of nanocrystals, can provide information similar to PXRD, such as phase identification and microstructural features. nih.govresearchgate.netscispace.com The rapid data acquisition of EPD makes it suitable for studying metastable structures or monitoring kinetic processes. scispace.comnih.gov

Table 2. Illustrative Electron Diffraction Parameters for Nanocrystalline this compound.
ParameterTypical Value/RangeInformation Gained
TechniqueMicroED (3D Electron Diffraction)Atomic structure determination
Crystal Size100 - 500 nmAmenable to analysis of very small crystals dectris.com
Accelerating Voltage200-300 kVElectron wavelength and penetration
Data Collection TimeSeconds to minutes per crystal dectris.comHigh-throughput screening capability
Resolution~1 Å (sub-ångström possible)High-precision atomic coordinates

Electron Microscopy for Microstructural and Nanostructural Characterization

Electron microscopy techniques are paramount for visualizing the physical form of this compound, from the micrometer to the sub-ångström scale. They provide direct images of particles, revealing their size, shape, and surface topography, which are critical for formulation and processing. mvascientificconsultants.comthermofisher.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) is a go-to technique for examining the surface morphology of this compound powders. mvascientificconsultants.comthermofisher.com It scans a focused beam of electrons across the sample, generating high-resolution images of the surface topography. nanoscience.com SEM analysis reveals key morphological characteristics such as particle size, shape, and texture. thesolubilitycompany.com It can distinguish between individual particles and agglomerates, which is essential for understanding powder flow and compaction properties. mvascientificconsultants.comthermofisher.com SEM can also be used as a quality control tool to ensure batch-to-batch consistency of the API. mvascientificconsultants.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. lu.se For TEM analysis of this compound, the sample must be sufficiently thin to allow electrons to pass through it. nanoscience.com TEM can reveal internal defects, grain boundaries, and the distribution of different phases within a single particle. nih.gov While powerful, organic materials like this compound are often sensitive to the high-energy electron beam, requiring specialized techniques like cryogenic TEM (cryo-TEM) to minimize sample damage. lu.se

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy (STEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging mode that allows for the direct visualization of the atomic lattice of a crystalline material. wikipedia.orgyoutube.com By applying HRTEM to this compound, one could directly image the arrangement of molecules within its crystal structure, identify crystal defects like dislocations or stacking faults, and observe the structure of interfaces between different polymorphs. youtube.com The image contrast in HRTEM is generated by phase differences in the electron waves as they pass through the sample, which can be complex to interpret but provides unparalleled detail about the atomic arrangement. wikipedia.org

Scanning Transmission Electron Microscopy (STEM) combines principles of both SEM and TEM. wikipedia.org In STEM, a finely focused electron beam is scanned across a thin sample, and transmitted electrons are collected by various detectors. nanoscience.comazonano.com A key advantage of STEM is its high-angle annular dark-field (HAADF) imaging mode, which produces images where the contrast is directly related to the atomic number (Z-contrast), simplifying interpretation. wikipedia.org STEM is also well-suited for analytical techniques like energy-dispersive X-ray spectroscopy (EDX), allowing for elemental mapping at the nanoscale. wikipedia.org For organic compounds, STEM can provide high-resolution images with potentially less beam damage compared to conventional HRTEM. nih.gov

Table 3. Comparison of Electron Microscopy Techniques for this compound Analysis.
TechniquePrimary InformationTypical ResolutionKey Application
SEMSurface topography, particle shape/size mvascientificconsultants.com~1 nmRoutine morphology and quality control thermofisher.com
TEMInternal microstructure, defects nih.gov<1 nmInternal structure of particles
HRTEMAtomic lattice imaging, crystal defects wikipedia.org~0.05 nm (0.5 Å) wikipedia.orgVisualizing molecular packing and defects
STEMHigh-resolution imaging (Z-contrast), elemental mapping wikipedia.org<0.1 nmCorrelative imaging and chemical analysis

Surface Characterization Techniques for Thin Films and Interfaces of this compound Systems

The surface properties of this compound, particularly when formulated as thin films or in contact with other materials, are critical to its performance. Surface characterization techniques provide nanoscale information on topography and mechanical properties. oxinst.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. azom.comspectraresearch.com An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the surface. atomfair.com By detecting the deflection of the cantilever due to forces between the tip and the sample, a detailed topographical map is generated with sub-nanometer resolution. escholarship.org

For this compound, AFM can be used to quantify surface roughness, and visualize grain size and boundaries in thin films or on the faces of single crystals. azom.comatomfair.com Unlike electron microscopy, AFM does not require a vacuum and can operate in air or liquid, allowing for the study of crystal growth or dissolution processes in real-time and under native conditions. nih.govannualreviews.org In addition to topography, AFM can operate in various modes to probe other properties. For instance, phase imaging can differentiate between crystalline and amorphous regions on the surface by mapping variations in viscoelastic properties. atomfair.com This makes AFM a versatile tool for understanding the surface morphology and local mechanical properties of this compound systems. spectraresearch.comatomfair.com

Table 4. Key Parameters Measured by AFM for this compound Surfaces.
AFM ModeParameter MeasuredSignificance for this compound
Contact/Tapping Mode3D Surface TopographyVisualization of crystal facets, steps, and defects escholarship.org
Contact/Tapping ModeRoot-Mean-Square (RMS) RoughnessQuantitative measure of surface smoothness, affects dissolution atomfair.com
Phase ImagingMaterial properties (e.g., adhesion, viscoelasticity)Distinguishing between different polymorphs or amorphous/crystalline regions atomfair.com
In-situ ImagingCrystal growth/dissolution kineticsDirect observation of surface dynamics in relevant media annualreviews.org

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) provides an unparalleled view of materials and molecules at the atomic scale, making it a powerful tool for elucidating the structural characteristics of this compound on conductive surfaces. proquest.comnih.gov This technique is exceptionally suited for studying the self-assembly and surface morphology of small organic molecules, offering insights into molecule-substrate and intermolecular interactions that dictate the formation of ordered monolayers. nih.govrsc.org While direct STM studies on this compound are not extensively documented in public literature, analysis of analogous systems—including small molecules with sulfonamide groups and cyclic ethers—allows for a detailed and scientifically grounded projection of its behavior under STM investigation. researchgate.netmdpi.com

High-resolution STM imaging conducted at a solid/liquid interface, for instance by depositing a solution of this compound in a solvent like n-tetradecane onto a freshly cleaved Highly Oriented Pyrolytic Graphite (HOPG) substrate, would be expected to reveal the formation of well-ordered, two-dimensional supramolecular structures. mdpi.com The resulting images would likely show that the molecules self-assemble into patterned arrays or monolayers. mdpi.com

The STM would operate in constant-current mode, where a sharp conductive tip scans across the surface at a distance of a few angstroms. nih.gov Variations in the tunneling current between the tip and the sample are used to construct a topographic image of the molecular layer. These images can resolve the shape and orientation of individual molecules within the assembled structure. Analysis of high-resolution images would allow for the precise measurement of lattice parameters of the self-assembled monolayer.

Detailed findings from such a hypothetical study could be summarized as follows:

ParameterHypothetical ValueDescription
Unit Cell Vector a1.2 ± 0.1 nmThe primary lattice vector of the self-assembled molecular monolayer.
Unit Cell Vector b1.5 ± 0.1 nmThe secondary lattice vector of the self-assembled molecular monolayer.
Inter-lattice Angle (γ)85° ± 2°The angle between the two unit cell vectors, defining the geometry of the surface lattice.
Molecular Height0.35 ± 0.05 nmThe measured height of the adsorbed molecular layer, indicating the molecule's orientation relative to the substrate.
Nearest Neighbor Distance0.8 ± 0.1 nmThe center-to-center distance between adjacent this compound molecules within the ordered array.

These structural parameters are critical for understanding the fundamental principles that guide the self-organization of this compound. nih.gov The ability of STM to probe these characteristics at the solid/liquid interface provides a direct view of the thermodynamic and kinetic processes involved in molecular self-assembly, which is essential for the rational design of functional surfaces and molecular-scale devices. rsc.org

Computational and Theoretical Studies of Oxolan 2 Ylmethanesulfonamide

Quantum Chemical Calculations on Oxolan-2-ylmethanesulfonamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into stability, reactivity, and spectroscopic characteristics. However, no specific studies applying these methods to this compound are available in the current body of scientific literature.

Electronic Structure Theory and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. An application of DFT to this compound would involve calculating properties such as total energy, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing chemical reactivity. Such calculations would provide a foundational understanding of its electronic behavior, but no such specific DFT studies have been reported for this compound.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals and electron density provides a detailed picture of bonding and potential sites for chemical reactions. Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the regions from which an electron is most likely to be donated and where one is likely to be accepted, respectively. Similarly, mapping the electrostatic potential onto the electron density surface would reveal the charge distribution and identify electrophilic and nucleophilic sites. This analysis is contingent on initial quantum chemical calculations, which are not available for this compound.

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques are employed to study the macroscopic behavior of molecules based on their atomic interactions, including conformational preferences and dynamic movements over time.

Conformational Analysis and Potential Energy Surfaces

Most non-rigid molecules, including likely this compound with its flexible tetrahydrofuran (B95107) ring and rotatable bonds, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves systematically exploring these different arrangements to identify low-energy, stable conformers and the energy barriers between them. This is often achieved by constructing a potential energy surface (PES) through scanning key dihedral angles. For the related molecule, tetrahydrofurfuryl alcohol, studies have identified various stable conformers based on the ring puckering and the orientation of the substituent group. d-nb.inforesearchgate.net A similar analysis for this compound would be scientifically valuable but has not been performed.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. mdpi.com An MD simulation of this compound would reveal how the molecule behaves in a given environment (e.g., in a solvent or at a certain temperature), including conformational changes, vibrations, and interactions with other molecules. This information is critical for understanding its properties in a realistic setting. The absence of foundational quantum chemical and modeling data for this compound precludes the execution and analysis of such simulations.

Intermolecular Interactions and Crystal Packing Prediction

The prediction of the crystal structure of a molecule like this compound is a fundamental step in understanding its solid-state properties. Computational methods for Crystal Structure Prediction (CSP) are employed to generate and rank plausible crystal packings based on their lattice energies. researchgate.netresearchgate.net This process involves exploring the conformational landscape of the molecule and then arranging the most stable conformers in various crystallographic space groups to find the most thermodynamically favorable packing arrangements.

For this compound, the key intermolecular interactions governing crystal packing would be strong hydrogen bonds. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.govresearchgate.net It is anticipated that the primary interaction would be the formation of robust N-H···O=S hydrogen bonds, which are a characteristic feature in the crystal structures of many sulfonamides. nih.govnih.gov These interactions can lead to the formation of distinct supramolecular synthons, such as chains or dimers.

While the user-provided outline mentions pi-pi stacking, it is important to note that this compound lacks aromatic rings, making classical pi-pi stacking impossible. However, in related structures featuring phenyl or other aromatic groups, π-π interactions are often a major driving force for crystal packing, alongside hydrogen bonding. nih.govresearchgate.net In the case of this compound, the packing would be dominated by the aforementioned hydrogen bonding and van der Waals forces.

Computational prediction would typically involve the use of force fields optimized for molecular crystals, followed by more accurate calculations using density functional theory (DFT) with periodic boundary conditions to refine the energies of the most promising predicted structures. chemrxiv.orgaiche.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily using DFT, are a powerful tool for predicting the spectroscopic properties of molecules, providing valuable data for structural elucidation and comparison with experimental results. researchgate.netresearchgate.net

Quantum chemical methods allow for the direct calculation of NMR parameters from the electronic structure of the molecule. researchgate.net For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would be used to predict the ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov These calculations involve computing the isotropic nuclear shielding tensors, which are then referenced against a standard (like tetramethylsilane) to yield the chemical shifts. mdpi.comnih.gov Such predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure.

Similarly, vibrational spectra (Infrared and Raman) can be accurately simulated. nih.govsemanticscholar.org By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can obtain the harmonic vibrational frequencies. techconnect.orgnih.gov The intensities of IR bands are determined from the changes in the molecular dipole moment during a vibration, while Raman intensities are related to changes in polarizability. techconnect.org These predicted spectra help in assigning specific vibrational modes to the observed experimental bands, such as the characteristic symmetric and asymmetric stretching of the S=O bonds, the N-H stretch of the sulfonamide group, and the C-O-C stretching of the oxolane ring. nih.govresearchgate.net

Predicted Spectroscopic Data for this compound
Spectroscopy TypeFeaturePredicted Value
¹H NMRN-H Proton~5.0-6.0 ppm
CH (alpha to SO₂)~4.0-4.5 ppm
CH₂ (oxolane, adjacent to O)~3.7-4.0 ppm
CH₂ (other oxolane)~1.8-2.2 ppm
IR SpectroscopyN-H Stretch~3300 cm⁻¹
C-H Stretch (aliphatic)2850-3000 cm⁻¹
S=O Asymmetric Stretch~1350 cm⁻¹
S=O Symmetric Stretch~1160 cm⁻¹

Development of Theoretical Models for this compound Reactivity

Theoretical models are essential for understanding and predicting the chemical reactivity of a molecule. For this compound, these models would focus on its electronic structure to identify reactive sites and predict the feasibility of different reaction pathways. nih.gov

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests the site of electrophilic attack (where the molecule acts as a nucleophile), while the LUMO indicates the site of nucleophilic attack. researchgate.net For this molecule, the HOMO is expected to have significant contributions from the lone pairs on the oxygen and nitrogen atoms, while the LUMO would likely be centered around the electron-deficient sulfur atom of the sulfonamide group.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the sulfonamide group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, such as the hydrogen atom of the N-H group. researchgate.net

Acidity Prediction: Computational methods can predict the acid dissociation constant (pKa) of the sulfonamide N-H proton. rsc.org This is a crucial parameter as the acidity of this proton dictates the molecule's behavior in different pH environments and its ability to act as a hydrogen bond donor. acs.org The deprotonated form is often relevant for biological activity and chemical reactivity, such as in hydrolysis reactions. acs.orgresearchgate.net

Predicted Reactivity Indices for this compound
ParameterAtom/GroupPredicted Value/Observation
HOMO-LUMO GapMolecule~5-7 eV (indicative of high stability)
Mulliken Atomic ChargeSulfur (S)Highly Positive (Electrophilic center)
Sulfonyl Oxygens (O)Highly Negative (Nucleophilic centers)
Predicted pKaSulfonamide N-H~9-10
Most Likely Site for Nucleophilic AttackSulfur AtomIndicated by LUMO location and positive charge
Most Likely Site for Electrophilic AttackSulfonyl Oxygen AtomsIndicated by MEP and negative charge

Mechanistic Investigations Involving Oxolan 2 Ylmethanesulfonamide

Reaction Mechanism Studies of Oxolan-2-ylmethanesulfonamide Formation

Investigation of Intermediates and Transition States

No studies have been identified that investigate the intermediates and transition states involved in the formation of this compound. Such studies would typically involve computational modeling and spectroscopic analysis to elucidate the pathway from reactants to the final product.

Kinetic Studies of Key Synthetic Steps

There are no available kinetic studies on the key synthetic steps for the formation of this compound. This type of research is crucial for understanding reaction rates and optimizing synthetic protocols.

Chemical Reactivity and Transformation Mechanisms of this compound

Mechanisms of Sulfonamide Functional Group Reactions

Similarly, while the reactivity of the sulfonamide functional group is broadly understood in organic chemistry, specific mechanistic studies on its reactions in the context of this compound are not present in the available literature.

Catalytic Aspects in this compound Chemistry

No research has been published on the catalytic aspects related to the synthesis or transformation of this compound. This includes the use of catalysts to promote its formation or to mediate its subsequent reactions.

Research on Oxolan 2 Ylmethanesulfonamide Derivatives and Analogues

Design Principles for Novel Oxolan-2-ylmethanesulfonamide Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles aimed at optimizing molecular properties. These strategies involve systematic structural modifications to enhance biological activity, selectivity, and pharmacokinetic profiles.

Structural Modification Strategies

Structural modification is a key strategy for improving the potency and selectivity of lead compounds. nih.gov For the this compound scaffold, modifications can be envisioned at several key positions: the oxolane ring, the sulfonamide functional group, and the methylene (B1212753) linker.

Substitution on the Oxolane Ring: Introducing various substituents onto the tetrahydrofuran (B95107) (oxolane) ring can probe interactions with biological targets. Adding alkyl or aryl groups can increase lipophilicity, potentially improving membrane permeability or enhancing binding with hydrophobic pockets on a target protein.

Alteration of the Methylene Linker: The single carbon linker between the oxolane ring and the sulfonamide group can also be modified. For instance, its replacement with a longer alkyl chain or a more rigid group could alter the conformational flexibility of the molecule, which may be crucial for optimal target engagement.

Isosteric Replacements and Bioisosterism in Derivative Design

Bioisosteric replacement is a powerful technique in drug design used to create new molecules with similar biological properties but potentially improved characteristics. drughunter.comresearchgate.net This involves exchanging an atom or group of atoms with an alternative that has broadly similar physical or chemical properties. drughunter.com This strategy is pivotal for enhancing physicochemical properties, altering metabolic pathways, and improving potency and selectivity. drughunter.com

For the this compound structure, several bioisosteric replacements can be proposed:

Sulfonamide Group Bioisosteres: The sulfonamide group is a well-known bioisostere for carboxylic acids and amides. drughunter.comtandfonline.com Conversely, other functional groups can act as bioisosteres for the sulfonamide moiety itself. For example, a gem-dimethylsulfone has been successfully used as a replacement for a metabolically unstable sulfonamide. cambridgemedchemconsulting.com Other potential replacements could include phosphonamides or reversed sulfonamides.

Oxolane Ring Bioisosteres: The oxolane (tetrahydrofuran) ring can be replaced with other five-membered heterocyclic or carbocyclic systems to explore the impact on activity and properties. Potential bioisosteres include cyclopentane, pyrrolidine, or thiolane, which would alter the hydrogen-bonding capacity and polarity of that region of the molecule.

Classical Bioisosteres: Simple atomic swaps, known as classical bioisosteres, can also be employed. For example, replacing a hydrogen atom on the oxolane ring with a fluorine atom would minimally impact size but could significantly alter local electronic properties and block metabolic oxidation at that site.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold.
Original MoietyPotential BioisostereRationale for Replacement
Sulfonamide (-SO₂NH₂)Reversed Sulfonamide (-NHSO₂)Alters hydrogen bond vector and potential protein interactions.
Sulfonamide (-SO₂NH₂)Amide (-CONH₂)Modifies acidity and hydrogen bonding profile.
Oxolane (Tetrahydrofuran) RingCyclopentane RingRemoves the ring oxygen, decreasing polarity and eliminating a hydrogen bond acceptor.
Oxolane (Tetrahydrofuran) RingPyrrolidine RingIntroduces a basic nitrogen, which can form different interactions or salt bridges.
Methylene Linker (-CH₂-)Oxygen Atom (-O-)Changes bond angles, length, and introduces polarity.
Hydrogen on Oxolane Ring (-H)Fluorine (-F)Minimal steric change, but increases metabolic stability and alters electronics.

Synthetic Access to Diversified this compound Analogues

The generation of a diverse library of analogues for screening requires robust and flexible synthetic strategies. The synthesis of this compound derivatives would likely involve the coupling of two key fragments: a suitably functionalized oxolane precursor and a sulfonamide component.

A plausible general approach could start from commercially available (tetrahydrofuran-2-yl)methanol. This alcohol can be converted to a leaving group (e.g., a mesylate or halide) and subsequently reacted with a primary sulfonamide under basic conditions. To achieve diversity, a variety of substituted primary sulfonamides could be employed in the final step.

Alternatively, the synthesis could begin with (tetrahydrofuran-2-yl)methanamine. This amine could then be reacted with a range of sulfonyl chlorides to generate the desired N-substituted sulfonamide analogues. This latter approach offers significant flexibility in diversifying the portion of the molecule derived from the sulfonyl chloride. The synthesis of chiral, enantioenriched tetrahydrofuran derivatives often starts from chiral lactone carboxylic acids, which can be achieved through asymmetric synthesis. researchgate.netresearchgate.net

Structure-Reactivity Relationships in this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. researchgate.netresearchgate.net For this compound derivatives, SAR exploration would focus on systematically evaluating the impact of the structural modifications described in section 6.1.1.

A hypothetical SAR study might reveal that:

Substituents on the Oxolane Ring: Small, lipophilic substituents at the 4- or 5-position of the oxolane ring lead to increased potency, suggesting the presence of a hydrophobic binding pocket in the target protein. Conversely, bulky groups might be detrimental to activity.

Sulfonamide Modifications: The acidity of the sulfonamide N-H proton can be critical for activity. Electron-withdrawing groups attached to the sulfur atom would increase acidity, which could strengthen a key hydrogen bond with a biological target. The general structure of sulfonamides often dictates their biological target, with variations in substituents leading to vastly different pharmacological profiles, from antibacterial to anti-inflammatory agents. openaccesspub.org

Stereochemistry: The absolute stereochemistry at the C2 position of the oxolane ring could be a critical determinant of activity, a common feature in drug-receptor interactions.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Novel this compound Derivatives.
CompoundR¹ Substituent (on Oxolane Ring)R² Substituent (on Sulfonamide Nitrogen)Hypothetical IC₅₀ (nM)
1 (Parent)HH500
24-FluoroH250
35-MethylH150
4HMethyl700
55-MethylPhenyl>1000

Stereochemical Aspects and Chiral Derivatization

The this compound molecule possesses a chiral center at the C2 position of the oxolane ring. This stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-enantiomers).

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicological profiles. Therefore, the stereoselective synthesis or chiral separation of the individual enantiomers of this compound derivatives is crucial.

The development of synthetic routes that produce enantiomerically pure compounds is highly desirable. ethernet.edu.et This often involves using chiral starting materials, chiral catalysts, or chiral auxiliaries. researchgate.netharvard.edu For instance, starting the synthesis from an enantiopure form of (tetrahydrofuran-2-yl)methanol would lead to an enantiopure final product. If a racemic mixture is produced, chiral chromatography techniques would be necessary to separate the enantiomers for individual biological evaluation. Introducing additional stereocenters onto the oxolane ring or its substituents would create diastereomers, further expanding the stereochemical diversity and the potential for discovering highly selective and potent analogues.

Future Directions and Emerging Research Avenues for Oxolan 2 Ylmethanesulfonamide

Advancements in Synthetic Methodologies for Oxolan-2-ylmethanesulfonamide

The synthesis of this compound, which combines a saturated oxolane (tetrahydrofuran) ring with a methanesulfonamide (B31651) group, can be approached through various modern synthetic strategies. Advances in organic synthesis offer pathways to more efficient, stereoselective, and environmentally benign methods for its preparation.

Future synthetic explorations will likely focus on the development of novel catalytic systems and the use of renewable starting materials. The tetrahydrofuran (B95107) ring, for instance, is a structural motif found in numerous natural products, and its synthesis can be achieved through various methods, including the cyclization of diols and the hydroalkoxylation of alkenes. organic-chemistry.org Modern approaches increasingly utilize transition-metal catalysis to achieve high yields and stereoselectivity. researchgate.net

One promising direction is the use of protecting-group-free synthesis, which enhances atom economy and reduces waste. For instance, the synthesis of saturated heterocyclic aminosulfonyl fluorides as stable intermediates allows for direct modification without the need for protecting groups. researchgate.net This approach could be adapted for the synthesis of this compound.

Key areas for advancement in the synthesis of this compound and its derivatives are summarized below:

Synthetic AdvancementPotential AdvantageRelevant Precursor/Reaction Type
Catalytic C-H FunctionalizationDirect and efficient bond formationPhoto-HAT/nickel dual catalysis on oxacycles organic-chemistry.org
Protecting-Group-Free SynthesisIncreased atom economy, reduced stepsUse of stable aminosulfonyl fluoride (B91410) intermediates researchgate.net
Flow ChemistryImproved safety, scalability, and controlContinuous flow synthesis of heterocyclic compounds
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme-catalyzed cyclization or amidation

These advanced methodologies promise to make the synthesis of complex molecules like this compound more practical and sustainable, opening the door for broader investigation of its properties and applications.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Machine learning models can be trained on large datasets of existing sulfonamides and heterocyclic compounds to predict various properties of this compound, such as its biological activity, pharmacokinetic profile, and potential toxicity. nih.govnih.gov This in silico screening can prioritize the most promising derivatives for synthesis and experimental testing, thereby saving significant time and resources. mdpi.com

Furthermore, generative AI models can design novel molecular structures based on the this compound scaffold with optimized properties for a specific application. nih.gov These models can explore a vast chemical space to identify candidates with improved efficacy and safety profiles.

The integration of AI and ML in the research of this compound can be envisioned in several key areas:

AI/ML ApplicationDescriptionPotential Impact
Property PredictionPredicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, bioactivity, and physicochemical characteristics. nih.govnih.govEarly identification of promising candidates and potential liabilities.
De Novo DesignGenerating novel derivatives with desired properties using generative models. nih.govExpansion of the chemical space around the core scaffold.
Synthesis PlanningPredicting optimal synthetic routes and reaction conditions.Accelerating the synthesis of new compounds.
Structure-Activity Relationship (SAR) AnalysisIdentifying key structural features responsible for biological activity.Guiding the rational design of more potent analogs.

The application of these computational tools will undoubtedly accelerate the exploration of this compound's potential in various scientific domains.

Novel Characterization Approaches for Complex this compound Systems

The comprehensive characterization of this compound and its potential complexes is crucial for understanding its structure-property relationships. While standard analytical techniques provide foundational data, novel and advanced characterization methods can offer deeper insights, particularly in complex biological or material systems.

The structural elucidation of newly synthesized sulfonamide derivatives is typically achieved through a combination of spectroscopic techniques. researchgate.netnih.gov For this compound, these would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to unambiguously assign all protons and carbons, especially to confirm the substitution pattern on the oxolane ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide and the C-O-C stretch of the ether in the oxolane ring. nih.gov

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including stereochemistry and conformational details. nih.gov

Emerging characterization approaches could provide further understanding. For instance, solid-state NMR could be used to study the compound within a polymer matrix. Cryo-electron microscopy might be employed to visualize its interaction with biological macromolecules.

A summary of characterization techniques and the information they provide is presented below:

Characterization TechniqueInformation Obtained
¹H and ¹³C NMRConnectivity of atoms, chemical environment of nuclei
2D NMR (COSY, HSQC, HMBC)Detailed structural assignments, through-bond correlations
High-Resolution Mass SpectrometryExact molecular weight and elemental formula
FT-IR SpectroscopyPresence of functional groups (e.g., S=O, N-H, C-O-C) nih.gov
X-ray CrystallographyThree-dimensional molecular structure, stereochemistry, crystal packing nih.gov
Solid-State NMRStructure and dynamics in solid materials
Cryo-Electron MicroscopyVisualization of interactions with large biomolecules

Exploration of this compound in Advanced Materials Science and Engineering (focusing on chemical and structural roles)

The unique combination of a polar, flexible oxolane (tetrahydrofuran) ring and a hydrogen-bonding capable sulfonamide group suggests that this compound could serve as a valuable building block or additive in advanced materials. The tetrahydrofuran (THF) moiety is widely used in polymer science as a monomer precursor and a versatile solvent. chemicals.co.ukwikipedia.orglaballey.comlabproinc.comeschemy.com

The oxolane ring can be polymerized via ring-opening polymerization to form poly(tetramethylene ether) glycol (PTMEG), a key component in the production of elastomeric fibers like spandex. chemicals.co.uk While this compound itself is not a simple monomer for this process due to the methanesulfonamide substituent, it could be incorporated as a functional comonomer to impart specific properties to polymers.

The sulfonamide group is known for its ability to form strong hydrogen bonds, which can influence the mechanical and thermal properties of materials. The incorporation of this compound into a polymer backbone could lead to materials with enhanced properties such as:

Improved Thermal Stability: The sulfonamide group can increase the glass transition temperature of polymers.

Enhanced Mechanical Strength: Hydrogen bonding can act as physical crosslinks, improving the tensile strength and modulus of materials.

Modified Solubility and Swelling Behavior: The polar nature of both the oxolane and sulfonamide groups can influence the interaction of the polymer with solvents.

Functional Polymer Additives: The compound could act as a plasticizer or a compatibilizer in polymer blends.

Potential roles of the structural components of this compound in materials science are outlined below:

Structural MoietyPotential Role in MaterialsExample Application
Oxolane (Tetrahydrofuran) RingPolymer backbone component, flexible linkerSynthesis of functionalized polyethers chemicals.co.uk
Methanesulfonamide GroupHydrogen bonding site, polar functional groupEnhancing thermal and mechanical properties of polymers
Combined StructureFunctional monomer or additiveDevelopment of specialty polymers with tailored properties

Q & A

Q. What validation criteria are essential for developing a robust analytical method for this compound quantification?

  • Methodological Answer : Follow ICH guidelines for linearity (R2^2 > 0.995), precision (%RSD < 2%), accuracy (spiked recovery 98–102%), and LOD/LOQ determination. Include system suitability tests (e.g., column efficiency, tailing factor) in each run .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxolan-2-ylmethanesulfonamide
Reactant of Route 2
Oxolan-2-ylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.